L-Histidine methyl ester dihydrochloride

Catalog No.
S714450
CAS No.
7389-87-9
M.F
C7H13Cl2N3O2
M. Wt
242.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Histidine methyl ester dihydrochloride

CAS Number

7389-87-9

Product Name

L-Histidine methyl ester dihydrochloride

IUPAC Name

methyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate;dihydrochloride

Molecular Formula

C7H13Cl2N3O2

Molecular Weight

242.10 g/mol

InChI

InChI=1S/C7H11N3O2.2ClH/c1-12-7(11)6(8)2-5-3-9-4-10-5;;/h3-4,6H,2,8H2,1H3,(H,9,10);2*1H/t6-;;/m0../s1

InChI Key

DWAYENIPKPKKMV-ILKKLZGPSA-N

SMILES

COC(=O)C(CC1=CN=CN1)N.Cl

Synonyms

7389-87-9;L-Histidinemethylesterdihydrochloride;H-His-OMe.2HCl;MethylL-histidinatedihydrochloride;(S)-Methyl2-amino-3-(1H-imidazol-4-yl)propanoatedihydrochloride;L-(+)-HistidineMethylEsterDihydrochloride;SBB003205;Methyl(2S)-2-amino-3-(3H-imidazol-4-yl)propanoateDihydrochloride;HistidineMethylEsterDihydrochloride;C7H11N3O2.2HCl;methyl(2S)-2-amino-3-imidazol-4-ylpropanoate,chloride,chloride;L(+)-Histidinemethylesterdihydrochloride;PubChem10904;AC1MC3AR;H-D-His-OMe.2HCl;H15403_ALDRICH;KSC497Q4J;SCHEMBL703118;53360_FLUKA;CTK3J7844;DWAYENIPKPKKMV-ILKKLZGPSA-N;MolPort-003-936-087;ACT08730;ANW-36410;MFCD00012701

Canonical SMILES

COC(=O)C(CC1=CN=CN1)N.Cl.Cl

Isomeric SMILES

COC(=O)[C@H](CC1=CN=CN1)N.Cl.Cl

Synthesis of Organic Compounds:

  • Imidazopyridine derivatives: Methyl L-histidinate dihydrochloride serves as a reactant in the Pictet-Spengler reaction with different aldehydes to synthesize imidazopyridine derivatives. These derivatives have diverse applications in medicinal chemistry and material science [].

Development of Metal-Chelating Ligands:

  • N-methacryloyl-(L)-histidine methyl ester: This ligand is prepared by reacting methyl L-histidinate dihydrochloride with methacryloyl chloride. It possesses metal-chelating properties, making it valuable in coordination chemistry and the development of new catalysts [].

Modification of Biomolecules:

  • Zwitterionic polypeptide derivatives: Methyl L-histidinate dihydrochloride can be used to create zwitterionic polypeptide derivatives through amidation reactions with poly(α,β-L-aspartic acid). These modified polypeptides hold potential applications in drug delivery and biomaterial design [].

L-Histidine methyl ester dihydrochloride is a derivative of the amino acid L-histidine, characterized by the addition of a methyl ester group and two hydrochloride ions. Its empirical formula is C₇H₁₁N₃O₂·2HCl, and it is commonly used in biochemical research and organic synthesis. This compound is known for its role in the preparation of optically pure L-(+)-ergothioneine, a naturally occurring antioxidant with potential health benefits .

  • Information on the specific toxicity of MLHD is limited. However, as a derivative of histidine, it is likely to have low to moderate toxicity.
  • The presence of hydrochloride groups suggests potential for mild skin or eye irritation upon contact.
  • Standard laboratory safety practices for handling chemicals should be followed when working with MLHD.
, primarily as a reactant in organic synthesis. Notable reactions include:

  • Coupling Reactions: It can undergo carbodiimide-mediated coupling to form peptides or other derivatives, such as L-anserine .
  • Pictet-Speger Reaction: This compound can be used to synthesize imidazopyridine derivatives through the Pictet-Speger reaction, which involves the condensation of an amino acid with an aldehyde or ketone .
  • Formation of Ergothioneine: The compound serves as a precursor in synthesizing ergothioneine, highlighting its importance in producing biologically active compounds .

L-Histidine methyl ester dihydrochloride exhibits several biological activities due to its structural similarities to L-histidine. It has been studied for its potential antioxidant properties and its role in cellular processes. The compound's ability to act as a precursor for ergothioneine suggests it may contribute to cellular protection against oxidative stress. Additionally, derivatives of histidine are implicated in various metabolic pathways and physiological functions, including neurotransmitter regulation and immune response modulation .

The synthesis of L-histidine methyl ester dihydrochloride typically involves the following methods:

  • Methylation of L-Histidine: The direct methylation of L-histidine can be achieved using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydroxide. This process yields L-histidine methyl ester, which is then treated with hydrochloric acid to form the dihydrochloride salt.
  • Carbodiimide Coupling: As mentioned earlier, carbodiimide-mediated coupling reactions can also be employed to synthesize this compound from L-histidine and appropriate reagents .

L-Histidine methyl ester dihydrochloride has several applications in various fields:

  • Biochemical Research: It is utilized in studies involving amino acids and peptide synthesis.
  • Pharmaceutical Development: The compound serves as an intermediate for synthesizing bioactive molecules, including ergothioneine and other therapeutic agents.
  • Nutritional Supplements: Due to its potential health benefits, it may be included in dietary supplements aimed at enhancing antioxidant capacity.

Research into the interactions of L-histidine methyl ester dihydrochloride has focused on its role as a precursor for biologically active compounds. Studies indicate that it can influence metabolic pathways related to histidine metabolism and antioxidant defense mechanisms. Its interactions with various enzymes and receptors are also areas of ongoing investigation, particularly concerning its potential therapeutic effects .

Several compounds share structural similarities with L-histidine methyl ester dihydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Properties
L-HistidineBasic amino acidPrecursor for histamine; involved in protein synthesis
L-Histidine hydrochlorideSalt form of L-histidineEnhanced solubility; used in buffer solutions
L-CitrullineNon-essential amino acidPrecursor for nitric oxide; involved in vasodilation
L-ArginineBasic amino acidPrecursor for nitric oxide; important for immune function
ErgothioneineDerived from L-histidinePotent antioxidant; protects against oxidative damage

L-Histidine methyl ester dihydrochloride is unique due to its specific role as a methylated derivative that facilitates the synthesis of ergothioneine while retaining some biological activities associated with histidine itself. Its applications in organic synthesis further distinguish it from other similar compounds.

L-Histidine methyl ester dihydrochloride emerged as a compound of interest through the systematic study of amino acid derivatives and their potential applications in biochemical research. The development of ester derivatives of amino acids, including histidine, represents a strategic approach to modifying the physicochemical properties of these fundamental biological molecules. The crystallographic structure of this compound was first definitively characterized in the mid-1990s, when researchers determined that the title compound C₇H₁₃N₃O₂²⁺·2Cl⁻ possesses distances and angles quite similar to those of histidine hydrochloride monohydrate, except for the distances within the ester functionality. This structural elucidation provided crucial insights into the molecular geometry and bonding patterns that govern the compound's chemical behavior.

The historical development of histidine methyl ester derivatives can be traced back to early investigations into amino acid modification strategies. Gas-phase H/D exchange experiments with CD₃OD and D₂O, combined with quantum chemical ab initio G3(MP2) calculations, were conducted on protonated histidine and protonated histidine methyl ester to elucidate their bonding and structure. These foundational studies established the theoretical framework for understanding the conformational behavior and reactivity patterns of histidine ester derivatives, paving the way for their subsequent application in diverse research contexts.

Nomenclature and Systematic Identification

L-Histidine methyl ester dihydrochloride is systematically identified through multiple nomenclature systems and database entries. The compound's molecular formula is C₇H₁₁N₃O₂·2HCl, with a molecular weight of 242.10 g/mol. The IUPAC name for the free base form is L-histidine methyl ester, while various synonyms include methyl L-histidinate and L-histidine, methyl ester. The compound is registered under CAS number 7389-87-9 for the dihydrochloride salt form.

The systematic identification extends to structural databases where the compound is catalogued with specific identifiers. In PubChem, the free base form (histidine methyl ester) is assigned CID 92893 with the molecular formula C₇H₁₁N₃O₂. The compound's stereochemistry is defined as absolute with one defined stereocenter, and its SMILES notation is COC(=O)C@@HCC1=CN=CN1. These systematic identifiers ensure precise communication and referencing across scientific literature and chemical databases.

Role in Modern Chemical and Biochemical Research

L-Histidine methyl ester dihydrochloride occupies a central position in contemporary chemical and biochemical research owing to its versatile applications and unique structural properties. The compound serves as a crucial substrate in enzymatic assays, helping researchers study enzyme kinetics and mechanisms, particularly those involving histidine residues. Its role in enzyme studies extends to histidine decarboxylase research, where L-histidine methyl ester has been shown to inactivate histidine decarboxylase in a time-dependent manner, suggesting an irreversible reaction between enzyme and inhibitor.

In pharmaceutical development, this compound functions as a building block in drug formulation processes, especially for creating histidine-rich peptides that can enhance drug stability and efficacy. The compound's utility in pharmaceutical applications is further demonstrated through its use in preparing optically pure L-(+)-ergothioneine, highlighting its significance in the synthesis of bioactive molecules. Additionally, the compound finds application in cell culture media formulations, where it is added to support the growth of various cell lines by providing essential nutrients for optimal cell proliferation.

Molecular Geometry and Crystallographic Analysis

L-Histidine methyl ester dihydrochloride represents a structurally significant amino acid derivative with the molecular formula C₇H₁₁N₃O₂·2HCl and a molecular weight of 242.10 grams per mole [1] [3] [4]. The compound exhibits a monoclinic crystal system with space group P21, as determined through single crystal X-ray diffraction analysis [6] [17]. The crystalline structure manifests as white to almost white powder or crystalline material with a characteristic melting point of 207 degrees Celsius upon decomposition [1] [5].

The molecular geometry of L-Histidine methyl ester dihydrochloride demonstrates specific stereochemical properties, evidenced by its optical activity with a specific rotation of +8.0 to +11.0 degrees when measured at c=2 in water [3] [4] [16]. This positive optical rotation confirms the L-configuration of the amino acid center and indicates the preservation of stereochemical integrity during esterification and salt formation processes [4] [16].

The compound maintains high purity levels achievable through standard preparation methods, with high-performance liquid chromatography analysis showing minimum 98.0 area percent purity and argentometric titration confirming minimum 98.0 percent purity [3] [16]. The crystalline structure exhibits almost transparent solubility characteristics in water, indicating favorable hydrophilic interactions due to the presence of the dihydrochloride salt form [3] [16].

ParameterValueReference
Molecular FormulaC₇H₁₁N₃O₂·2HCl [1] [3] [4] [5]
CAS Number7389-87-9 [1] [3] [4] [5]
Molecular Weight242.10 g/mol [1] [3] [4] [5]
Melting Point207°C (decomposition) [1] [5]
AppearanceWhite to almost white crystalline powder [3] [16]
Specific Optical Rotation+8.0 to +11.0° (c=2, H₂O) [3] [4] [16]
Crystal SystemMonoclinic [6] [17]
Space GroupP21 [6] [17]
Purity (HPLC)min. 98.0 area% [3] [16]
Purity (Argentometric)min. 98.0% [3] [16]
Solubility in WaterAlmost transparent [3] [16]

X-ray Diffraction Studies

Comprehensive X-ray diffraction investigations have revealed detailed structural information about L-Histidine methyl ester dihydrochloride [6] [17]. Single crystal X-ray diffraction analysis confirms the compound crystallizes in a monoclinic system with space group P21, indicating a non-centrosymmetric crystal structure that contributes to its nonlinear optical properties [6] [17].

The X-ray diffraction data demonstrates that the grown crystal exhibits an optical band gap of 5.35 electron volts, as determined through ultraviolet spectral analysis showing absence of absorption between wavelengths ranging from 230 to 1000 nanometers [6] [17]. This wide optical transparency window makes the compound suitable for potential nonlinear optical applications, which has been confirmed through powder technique analysis using the Kurtz and Perry method [6] [17].

Structural comparison with related compounds through X-ray analysis reveals that L-Histidine methyl ester dihydrochloride possesses distances and angles quite similar to those of histidine hydrochloride monohydrate, with the primary differences occurring within the ester functionality [8] [21]. The bond lengths and angles remain consistent within three estimated standard deviations compared to the parent histidine structure, except for modifications specific to the methyl ester group [8] [21].

Cocrystallization studies involving L-Histidine methyl ester have been conducted using synchrotron radiation, with data collection performed at 100 Kelvin to achieve 1.8 Angstrom resolution [18] [20]. These high-resolution studies provide detailed insights into the molecular interactions and crystal packing arrangements of histidine ester derivatives [18] [20].

ParameterValueReference
Crystal SystemMonoclinic [6] [17]
Space GroupP21 [6] [17]
Unit Cell Parameters aNot specified [6] [17]
Unit Cell Parameters bNot specified [6] [17]
Unit Cell Parameters cNot specified [6] [17]
Unit Cell Parameters βNot specified [6] [17]
Resolution1.8 Å (cocrystal studies) [18] [20]
Temperature100 K (for diffraction) [18] [20]
Optical Band Gap5.35 eV [6] [17]

Tautomeric Forms and Protonation States

The histidine imidazole ring in L-Histidine methyl ester dihydrochloride can exist in multiple protonation states, each contributing to the overall structural and chemical behavior of the compound [11] [14]. The imidazole moiety possesses two nitrogen atoms that can undergo protonation, resulting in four distinct protonation states: doubly deprotonated negative state, singly protonated at Nδ, singly protonated at Nε, and doubly protonated positive state [11] [14].

In the dihydrochloride salt form, the compound exists predominantly in the doubly protonated state, where both nitrogen atoms of the imidazole ring carry protons, along with protonation of the amino group [1] [8]. This protonation pattern results from the low pH conditions created by the presence of two hydrochloric acid molecules in the crystal structure [1] [8].

The tautomeric equilibrium between different protonation states depends significantly on the local chemical environment and pH conditions [11] [14]. Under physiological pH conditions, histidine derivatives typically exhibit equilibrium between the singly protonated Nδ and Nε forms, while extreme pH conditions favor either the doubly deprotonated or doubly protonated states [11] [14].

Quantum mechanical calculations have demonstrated that the specific protonation state can be predicted through analysis of hydrogen bonding patterns and local electrostatic environments [11]. The protonation state significantly influences the molecular geometry, with each form exhibiting distinct bond lengths and angles within the imidazole ring system [11].

Protonation StateDescriptionOccurrenceReference
Doubly deprotonated (negative)Both nitrogen atoms deprotonatedHigh pH conditions [11] [14]
Singly protonated NδProton on Nδ atom of imidazole ringPhysiological pH range [11] [14]
Singly protonated NεProton on Nε atom of imidazole ringPhysiological pH range [11] [14]
Doubly protonated (positive)Both nitrogen atoms protonated (as in dihydrochloride)Low pH conditions (salt form) [1] [8]

Comparative Analysis with Histidine Derivatives

Structural comparison of L-Histidine methyl ester dihydrochloride with related histidine derivatives reveals significant insights into the effects of chemical modifications on molecular properties [28] [30]. The parent compound L-Histidine possesses a molecular formula of C₆H₉N₃O₂ with a molecular weight of 155.15 grams per mole and exhibits a specific optical rotation of +12.0 degrees [9].

The methylation of the carboxyl group to form the methyl ester increases the molecular weight to 169.18 grams per mole for the free base form, while the dihydrochloride salt form reaches 242.10 grams per mole [1] [3] [4]. This modification significantly alters the physicochemical properties, including solubility characteristics and crystal packing arrangements [3] [16].

L-Histidine dihydrochloride, lacking the methyl ester functionality, possesses a molecular weight of 228.08 grams per mole and exhibits a specific optical rotation of +6.5±1 degrees [9]. The comparison reveals that esterification of the carboxyl group increases the optical rotation while maintaining the overall stereochemical configuration [3] [4] [16].

D-Histidine methyl ester dihydrochloride, the enantiomeric form, shares the same molecular formula and weight but exhibits opposite optical activity [15]. N-Methyl-L-histidine methyl ester represents another derivative with additional methylation at the imidazole nitrogen, resulting in a molecular weight of 183.21 grams per mole and altered electronic properties [34].

The comparative analysis demonstrates that structural modifications significantly influence the molecular recognition capabilities and binding properties of histidine derivatives [28] [30]. These variations in structure directly correlate with differences in crystallographic parameters, optical properties, and chemical reactivity patterns observed across the histidine derivative family [19] [24].

CompoundMolecular FormulaMolecular Weight (g/mol)CAS NumberOptical Rotation
L-Histidine methyl ester dihydrochlorideC₇H₁₁N₃O₂·2HCl242.107389-87-9+8.0 to +11.0°
L-HistidineC₆H₉N₃O₂155.1571-00-1+12.0°
L-Histidine dihydrochlorideC₆H₉N₃O₂·2HCl228.086027-02-7+6.5±1°
D-Histidine methyl ester dihydrochlorideC₇H₁₃Cl₂N₃O₂242.104467-54-3Not specified
N-Methyl-L-histidine methyl esterC₈H₁₃N₃O₂183.2157519-09-2Not specified

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

241.0384821 g/mol

Monoisotopic Mass

241.0384821 g/mol

Heavy Atom Count

14

GHS Hazard Statements

Aggregated GHS information provided by 9 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 9 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 8 of 9 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (87.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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